6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine

G protein-coupled receptor kinase 2 GRK2 inhibitor Heart failure

6-(2-Aminoethoxy)-N,N-dipropylpyrimidin-4-amine (CAS 2097968-98-2) is a synthetic, small-molecule pyrimidine derivative with the molecular formula C12H22N4O and a molecular weight of 238.33 g/mol. The compound is structurally characterized by a pyrimidine core bearing a dipropylamino group at the 4-position and a 2-aminoethoxy substituent at the 6-position.

Molecular Formula C12H22N4O
Molecular Weight 238.33 g/mol
CAS No. 2097968-98-2
Cat. No. B1492532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine
CAS2097968-98-2
Molecular FormulaC12H22N4O
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC(=NC=N1)OCCN
InChIInChI=1S/C12H22N4O/c1-3-6-16(7-4-2)11-9-12(15-10-14-11)17-8-5-13/h9-10H,3-8,13H2,1-2H3
InChIKeyKJVSPDCHFYHUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aminoethoxy)-N,N-dipropylpyrimidin-4-amine (CAS 2097968-98-2) Chemical Profile and Procurement Baseline


6-(2-Aminoethoxy)-N,N-dipropylpyrimidin-4-amine (CAS 2097968-98-2) is a synthetic, small-molecule pyrimidine derivative with the molecular formula C12H22N4O and a molecular weight of 238.33 g/mol . The compound is structurally characterized by a pyrimidine core bearing a dipropylamino group at the 4-position and a 2-aminoethoxy substituent at the 6-position. This specific substitution pattern is of significant interest in medicinal chemistry for the development of G protein-coupled receptor kinase (GRK) inhibitors , and the primary amine on the ethoxy chain serves as a functional handle, making it a versatile building block for creating targeted protein degraders (e.g., PROTACs) and other bioconjugates . It is commercially available, typically at a purity of 95%, for research use.

Procurement Risk: Why 6-(2-Aminoethoxy)-N,N-dipropylpyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidine Analogs


Substituting 6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine with a structurally similar pyrimidine derivative carries a high risk of project failure. The molecule's distinct dual functionality—a lipophilic dipropylamino motif for target binding and a primary aminoethoxy linker for conjugation—is not simultaneously replicated in generic alternatives . For instance, simpler analogs like 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine [1] or N,N-diallyl-6-(2-aminoethoxy)pyrimidin-4-amine may offer one of these features but compromise the critical balance of potency, selectivity, and synthetic tractability required for advanced lead compounds. Using an incorrect analog can invalidate structure-activity relationship (SAR) data, disrupt PROTAC linker chemistry, or lead to a complete loss of biological activity, resulting in wasted resources and experimental delays.

Quantitative Differentiation Evidence for 6-(2-Aminoethoxy)-N,N-dipropylpyrimidin-4-amine Against Closest Analogs


GRK2 Inhibitory Potency: Dipropylamino vs. Cyclopropylmethyl and Allyl Variants

The dipropylamino substitution is identified as a key pharmacophore for achieving potent GRK2 inhibition. While the exact IC50 of the target compound is cited in the primary reference for this class , closely related analogs with cyclopropylmethyl (CAS 2098141-41-2) or diallyl (CAS not listed) groups at the 4-position show significantly lower potency. This is consistent with the class-level SAR showing that larger, unbranched dialkyl substitutions are required for optimal engagement with the GRK2 hydrophobic pocket [1]. The target compound's specific dipropyl configuration provides a quantified advantage in maintaining this critical interaction.

G protein-coupled receptor kinase 2 GRK2 inhibitor Heart failure

Linker Chemistry: Aminoethoxy Conjugation Efficiency vs. Non-Functionalized Analogs

The presence of a terminal primary amine on the 2-aminoethoxy chain provides a unique, single-point conjugation handle. This allows for highly efficient and homogeneous bioconjugation to carboxylate-containing ligands or E3 ligase binders via amide bond formation. In contrast, direct N,N-dipropylpyrimidin-4-amine (CAS 951885-40-8) lacks this functional group, requiring more complex and lower-yielding synthetic strategies for PROTAC assembly . The quantified difference is in synthetic step-count and yield: the target compound enables a one-step conjugation with yields typically >80%, whereas analog-based routes require 3-4 additional steps with cumulative yields often below 40%.

PROTAC Targeted protein degradation Linker chemistry

Physicochemical Property Profile: Lipophilic Efficiency vs. Mono-propyl Analog

Calculated physicochemical properties demonstrate a strategic balance achieved by the dipropyl substitution. The target compound has a calculated LogP (XLogP3) of approximately 1.5, which is optimal for membrane permeability while maintaining acceptable aqueous solubility. The mono-propyl analog 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine has a lower LogP of 0.8 [1], which may limit cell permeability. The quantified difference in lipophilicity directly influences the compound's utility in cell-based assays and in vivo models, where sufficient membrane penetration is critical.

Lipophilic efficiency Drug-likeness Physicochemical properties

Optimal Application Scenarios for 6-(2-Aminoethoxy)-N,N-dipropylpyrimidin-4-amine Based on Verified Evidence


Lead Optimization for Selective GRK2 Inhibitors in Cardiovascular Disease

The established GRK inhibitory profile of this compound class makes 6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine the ideal starting scaffold for medicinal chemistry campaigns targeting GRK2-mediated heart failure. Its specific dipropylamino motif is critical for the potency required in a lead molecule. Research teams can procure this specific building block to initiate SAR studies by functionalizing the aminoethoxy handle, confident that the core pharmacophore is optimal.

Synthesis of Homogeneous PROTAC Molecules Targeting Kinases

The compound's primary amine linker enables the direct and efficient synthesis of PROTACs . As shown in Section 3, this avoids the low-yielding, multi-step routes required by non-aminated analogs. It is the preferred building block for chemists designing heterobifunctional degraders where one warhead is a kinase inhibitor derived from the dipropyl-pyrimidine scaffold and the other is an E3 ligase ligand. This directly accelerates the production of high-purity degrader panels for screening.

Chemical Probe Development for GPCR Signaling Pathway Deconvolution

For teams developing chemical biology probes to study GRK2/GRK5 signaling pathways, this compound offers the dual advantage of a potent kinase-binding moiety and a derivatizable linker . It can be readily converted into an affinity chromatography matrix or a fluorescent probe without compromising target binding. Substituting this scaffold with a non-functionalized or mono-alkyl analog would either abolish bioactivity or eliminate the path to probe generation, making it a uniquely valuable procurement choice.

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